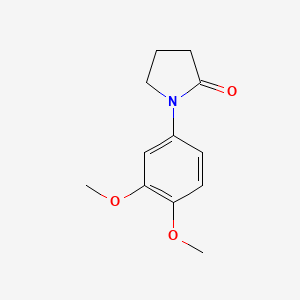
1-(3,4-Dimethoxyphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dimethoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3,4-Dimethoxyphenyl)pyrrolidin-2-one is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article explores its biological activities, focusing on its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of pyrrolidinones, characterized by a pyrrolidine ring and a substituted phenyl group. The presence of methoxy groups on the phenyl ring enhances its lipophilicity and may influence its biological activity.
Anticonvulsant Activity
Recent studies have demonstrated the anticonvulsant properties of compounds similar to this compound. For instance, N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Epirimil) has shown promising results in preventing seizure development in animal models. In a study using pentylenetetrazole-induced seizures, Epirimil completely prevented seizures in 100% of tested subjects, indicating strong anticonvulsant potential .
Anticancer Activity
This compound and its derivatives have been evaluated for their anticancer properties. Compounds derived from this structure have exhibited significant antiproliferative activity against various cancer cell lines. For example, one study reported that certain derivatives achieved over 90% inhibition in breast cancer and melanoma cell lines . The mechanisms involved include apoptosis induction and inhibition of critical signaling pathways associated with tumor growth.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. An ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis suggests that this compound has low toxicity (Class IV), making it a suitable candidate for further development in therapeutic applications .
Case Studies
Several case studies highlight the efficacy of this compound in various biological contexts:
- Anticonvulsant Efficacy : In vivo studies demonstrated that Epirimil significantly reduced seizure frequency and severity in animal models, suggesting its potential as a new anticonvulsant agent .
- Cancer Cell Line Inhibition : Research involving multiple cancer types showed that derivatives of this compound could inhibit cell proliferation effectively across diverse cancer cell lines, indicating broad-spectrum anticancer activity .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other compounds:
| Compound Name | Activity Type | Efficacy (%) | Mechanism of Action |
|---|---|---|---|
| Epirimil | Anticonvulsant | 100% | Inhibition of seizure pathways |
| Compound A | Anticancer | >90% | Induction of apoptosis |
| Compound B | Anticancer | 84% | Inhibition of EGFR signaling |
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO3/c1-15-10-6-5-9(8-11(10)16-2)13-7-3-4-12(13)14/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
PUNWRNVYTVXNLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCC2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















